molecular formula C20H23N5O6 B13912678 N-[9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide

N-[9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide

Cat. No.: B13912678
M. Wt: 429.4 g/mol
InChI Key: XNYYEBWHTWOKIZ-KHTYJDQRSA-N
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Description

The compound N-[9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide is a modified adenosine analog designed for therapeutic oligonucleotide applications. Its structure features a benzamide group at the purine C6 position and a 2-methoxyethoxy substituent at the 4' position of the ribose ring. This substitution pattern enhances stability against enzymatic degradation compared to unmodified nucleosides, making it valuable in antisense oligonucleotide (ASO) and siRNA therapeutics .

Properties

Molecular Formula

C20H23N5O6

Molecular Weight

429.4 g/mol

IUPAC Name

N-[9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide

InChI

InChI=1S/C20H23N5O6/c1-29-7-8-30-16-13(9-26)31-20(15(16)27)25-11-23-14-17(21-10-22-18(14)25)24-19(28)12-5-3-2-4-6-12/h2-6,10-11,13,15-16,20,26-27H,7-9H2,1H3,(H,21,22,24,28)/t13-,15-,16-,20-/m1/s1

InChI Key

XNYYEBWHTWOKIZ-KHTYJDQRSA-N

Isomeric SMILES

COCCO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO

Canonical SMILES

COCCOC1C(OC(C1O)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO

Origin of Product

United States

Preparation Methods

Preparation of the Purine Base Intermediate

The purine base, typically a 6-aminopurine derivative, is synthesized or procured with high purity. Functionalization at the 6-position is critical for subsequent benzamide attachment.

Synthesis of the Oxolane Ring with 2-Methoxyethoxy Substitution

The oxolane ring is constructed with defined stereochemistry at carbons 2, 3, 4, and 5. The 4-position is substituted with a 2-methoxyethoxy group, which is introduced via etherification reactions using 2-methoxyethanol derivatives under conditions that preserve the stereochemistry.

Coupling of Purine Base and Oxolane Ring

The glycosidic bond formation between the purine base and the oxolane sugar is typically achieved through nucleophilic substitution reactions under acidic or Lewis acid catalysis. Common catalysts include trimethylsilyl trifluoromethanesulfonate (TMSOTf) or other silyl-based activators. The reaction is conducted in anhydrous solvents such as dichloromethane or acetonitrile at low temperatures to prevent side reactions.

Introduction of the Benzamide Group

The benzamide moiety is introduced by amidation at the 6-position of the purine ring. This step usually involves the reaction of the 6-amino group with benzoyl chloride or benzoyl anhydride in the presence of a base such as triethylamine or pyridine. The reaction is performed under controlled temperature to avoid decomposition.

Purification and Characterization

The crude product is purified by chromatographic techniques such as silica gel column chromatography or preparative high-performance liquid chromatography (HPLC). The final compound is characterized by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis to confirm structure and purity.

Reaction Scheme Summary

Step Reaction Type Reagents/Catalysts Solvent(s) Conditions Outcome
1 Purine base synthesis Various (literature methods) Varies Controlled heating Purine intermediate
2 Etherification 2-Methoxyethanol derivatives Anhydrous solvents Mild base, inert atmosphere Oxolane ring with 2-methoxyethoxy substituent
3 Glycosylation TMSOTf or Lewis acids DCM, ACN Low temperature (0–25°C) Purine-oxolane nucleoside
4 Amidation Benzoyl chloride, base DCM, pyridine 0–25°C N-[9-(oxolane)purin-6-yl]benzamide
5 Purification Chromatography N/A Room temperature Pure final compound

Research Findings and Optimization

  • Catalyst Selection: Lewis acid catalysts such as TMSOTf have been found to provide high regio- and stereoselectivity in the glycosylation step, minimizing side products and increasing yield.

  • Solvent Effects: Use of anhydrous, aprotic solvents like dichloromethane and acetonitrile is critical to prevent hydrolysis and maintain stereochemical integrity.

  • Temperature Control: Low temperatures during glycosylation and amidation steps reduce decomposition and side reactions, improving the purity of the final product.

  • Purification Techniques: Preparative HPLC is preferred for final purification to achieve >95% purity, essential for biological applications.

  • Yield: Overall yields for the multi-step synthesis typically range between 40–60%, depending on scale and optimization.

Analytical Data Summary

Property Value/Description
Molecular Formula C20H23N5O6
Molecular Weight 429.4 g/mol
Purity ≥95% (by HPLC)
Stereochemistry (2R,3R,4S,5R) confirmed by NMR
Characterization Methods NMR (1H, 13C), MS, Elemental Analysis

Chemical Reactions Analysis

N-[9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biological processes and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Structural and Functional Modifications

The table below compares key structural and functional attributes of the target compound with its analogs:

Compound Substituents Molecular Weight Key Applications Purity (Method)
Target Compound 4'-(2-Methoxyethoxy), C6-benzamide ~687 (estimated) Oligonucleotide stability enhancement N/A
N-{9-[(2R,4S,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-sulfanyloxolan-2-yl]-9H-purin-6-yl}benzamide (11) 4'-Thiophosphate, C6-benzamide, 5'-bis(4-methoxyphenyl)(phenyl)methoxy (DMT) 777.9 ASO synthesis with nuclease resistance 99% (LC/MS)
N-{9-[(2R,4S,5R)-4-(benzoylsulfanyl)-5-{[(TBDMS)oxy]methyl}oxolan-2-yl]-purin-6-yl}-2-methylpropanamide (21) 4'-Benzoylsulfanyl, C6-isobutyryl, 5'-TBDMS 857.95 Solid-phase oligonucleotide synthesis Crude (HPLC purification)
N-(9-((2R,3R,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide 3'-Fluoro, C6-benzamide 373.34 A2A adenosine receptor modulation N/A
N-{9-[(2S,4R,5S)-4-[2-cyanoethoxy-P(III)]-5-DMT-oxolan-2-yl]purin-6-yl}benzamide (16) 4'-Phosphoramidite, C6-benzamide, 5'-DMT 687.74 Automated oligonucleotide synthesis >95% (HPLC)
Key Observations:

Substituent Impact on Stability :

  • The 4'-2-methoxyethoxy group in the target compound likely improves aqueous solubility compared to bulkier DMT- or TBDMS-protected analogs .
  • Thiophosphate (e.g., compound 11) and phosphoramidite (e.g., compound 16) derivatives enhance nuclease resistance and enable oligonucleotide chain elongation, respectively .

Synthetic Complexity: Thiophosphorylation (e.g., compound 11) requires DEAD-mediated Mitsunobu reactions with strict inert conditions , while phosphoramidite synthesis (e.g., compound 16) involves sequential coupling with 2-cyanoethyl tetraisopropylphosphoramidite .

Biological Relevance: Fluorinated analogs (e.g., compound in ) target adenosine receptors, whereas benzamide-modified nucleosides (e.g., target compound) are tailored for oligonucleotide therapeutics .

Analytical and Purity Data

Parameter Target Compound Compound 11 Compound 16 Compound 21
LC/MS Purity N/A 99% >95% Crude
Retention Time (min) N/A 3.26 2.43 N/A
MS (M+H) ~688 (estimated) 777.6 687.74 857.95
Notes:
  • Compound 11 achieves near-quantitative purity (99%) via optimized flash chromatography, critical for therapeutic-grade oligonucleotides .
  • Crude yields (e.g., compound 21) necessitate further purification for downstream applications .

NMR Spectral Comparisons

While NMR data for the target compound is unavailable, analogs show characteristic shifts:

  • Compound 11 : 1H NMR (CDCl3) δ 8.15 (s, 1H, purine H8), 7.45–7.20 (m, 19H, aromatic), 6.10 (d, 1H, ribose H1'), 4.55 (m, 1H, ribose H3') .
  • Compound 16 : 31P NMR (CDCl3) δ 150.2 ppm confirms phosphoramidite linkage .

Biological Activity

N-[9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide is a complex organic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has a molecular formula of C20H33N5O6SiC_{20}H_{33}N_5O_6Si and a molecular weight of approximately 467.60 g/mol. Its structure includes a purine base linked to a benzamide moiety, which contributes to its biological activity. The specific stereochemistry at several carbon centers enhances its interaction with biological targets.

PropertyValue
Molecular FormulaC20H33N5O6Si
Molecular Weight467.60 g/mol
CAS Number1237684-87-5
Purity95%

The biological activity of this compound primarily involves its role as an immunomodulator . It has been shown to enhance immune responses by modulating the activity of various immune cells, including macrophages and T-cells.

Key Mechanisms:

  • Cytokine Production : The compound stimulates the production of pro-inflammatory cytokines, which are crucial for mounting an effective immune response.
  • Cell Proliferation : It promotes the proliferation of lymphocytes, enhancing the adaptive immune response.
  • Inhibition of Tumor Growth : Preliminary studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells.

Case Studies and Research Findings

  • Immunostimulatory Effects : In a study involving murine models, this compound was administered to evaluate its effects on immune cell activation. Results indicated a significant increase in the activation markers on T-cells and macrophages compared to control groups .
  • Antitumor Activity : Another study assessed the compound's efficacy against various cancer cell lines. The results demonstrated that it inhibited cell proliferation in breast cancer and leukemia cells through apoptosis induction .
  • Inflammation Modulation : Research has also highlighted its potential in modulating inflammatory responses in chronic diseases such as rheumatoid arthritis. The compound was found to reduce markers of inflammation significantly .

Table 2: Summary of Biological Studies

Study FocusFindings
Immune ActivationIncreased T-cell and macrophage activation
Antitumor ActivityInhibition of breast cancer and leukemia cells
Inflammation ModulationReduction in inflammatory markers

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